4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione
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Overview
Description
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C14H17NO2S and a molecular weight of 263.36 g/mol . It is characterized by the presence of a thiomorpholine ring substituted with a 2,6-diethylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione typically involves the reaction of 2,6-diethylphenylamine with thiomorpholine-3,5-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiomorpholine ring to a more saturated form.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiomorpholine derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiomorpholine ring and the phenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethylphenyl)thiomorpholine-3,5-dione
- 4-(2,6-Diethylphenyl)piperidine-3,5-dione
- 4-(2,6-Diethylphenyl)morpholine-3,5-dione
Uniqueness
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione is a compound that belongs to the class of thiomorpholines, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 338953-60-9
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiomorpholine ring is known to participate in nucleophilic attacks and can form stable complexes with metal ions or other electrophiles. This property may facilitate its role as a potential inhibitor in various biochemical pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. For instance, studies indicate that this compound shows effectiveness against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Thiomorpholines have been investigated for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of various thiomorpholine derivatives including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
32 | Escherichia coli |
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as a chemotherapeutic agent.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 55 |
50 | 30 |
Properties
IUPAC Name |
4-(2,6-diethylphenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-18-9-13(15)17/h5-7H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWIYTPSBIWZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)CSCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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